molecular formula C35H34N2O5 B11594635 11-[2-(benzyloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-[2-(benzyloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11594635
M. Wt: 562.7 g/mol
InChI Key: SJBYNNBZRQSUQG-UHFFFAOYSA-N
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Description

11-[2-(benzyloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes benzyloxy and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[2-(benzyloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzyloxyphenyl intermediate: This involves the reaction of 2-bromophenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Coupling with trimethoxybenzene: The benzyloxyphenyl intermediate is then coupled with 3,4,5-trimethoxybenzene using a palladium-catalyzed cross-coupling reaction.

    Cyclization: The final step involves the cyclization of the coupled product to form the hexahydro-dibenzo[b,e][1,4]diazepin-1-one core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and cyclization steps, as well as the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

11-[2-(benzyloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzoic acid derivative, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 11-[2-(benzyloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors in the central nervous system, where the compound may act as an agonist or antagonist. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar structural features.

    Clonazepam: Another benzodiazepine with a similar core structure.

    Lorazepam: Shares the diazepine core but with different substituents.

Properties

Molecular Formula

C35H34N2O5

Molecular Weight

562.7 g/mol

IUPAC Name

6-(2-phenylmethoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C35H34N2O5/c1-39-31-19-24(20-32(40-2)35(31)41-3)23-17-28-33(29(38)18-23)34(37-27-15-9-8-14-26(27)36-28)25-13-7-10-16-30(25)42-21-22-11-5-4-6-12-22/h4-16,19-20,23,34,36-37H,17-18,21H2,1-3H3

InChI Key

SJBYNNBZRQSUQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5OCC6=CC=CC=C6)C(=O)C2

Origin of Product

United States

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